Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate
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Overview
Description
Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrazine family. This compound is characterized by the presence of an iodine atom at the 3-position and a methyl ester group at the 6-position of the pyrazolo[1,5-A]pyrazine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate typically involves the iodination of pyrazolo[1,5-A]pyrazine derivatives. One common method includes the reaction of pyrazolo[1,5-A]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine. This reaction selectively introduces an iodine atom at the 3-position of the pyrazolo[1,5-A]pyrazine ring . The resulting iodinated intermediate is then subjected to carbonylation catalyzed by palladium(II) chloride (Pd(dppf)Cl2) under pressure in methanol solution to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
N-Iodosuccinimide (NIS): Used for the iodination of pyrazolo[1,5-A]pyrazine derivatives.
Palladium(II) Chloride (Pd(dppf)Cl2): Used as a catalyst in carbonylation reactions.
Methanol: Used as a solvent in carbonylation reactions.
Major Products Formed
Substituted Pyrazolo[1,5-A]pyrazines: Resulting from substitution reactions.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: Used in the study of enzyme inhibition and receptor modulation.
Chemical Biology: Employed in the design of chemical probes to investigate biological pathways and molecular targets.
Material Science: Utilized in the synthesis of novel materials with unique photophysical properties.
Mechanism of Action
The exact mechanism of action of methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-4,5-dihydropyrazolo[1,5-A]pyrazine-7-carboxylate: A similar compound with a carbonyl group at the 4-position and a carboxylate group at the 7-position.
Pyrazolo[1,5-A]pyrimidines: Compounds with a similar pyrazolo[1,5-A] core but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate is unique due to the presence of the iodine atom at the 3-position, which can be exploited for further functionalization through substitution reactions. This feature distinguishes it from other pyrazolo[1,5-A]pyrazine derivatives and enhances its versatility in synthetic chemistry .
Properties
Molecular Formula |
C8H6IN3O2 |
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Molecular Weight |
303.06 g/mol |
IUPAC Name |
methyl 3-iodopyrazolo[1,5-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)6-4-12-7(3-10-6)5(9)2-11-12/h2-4H,1H3 |
InChI Key |
QGABSDPZCZFKLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=C(C=N2)I)C=N1 |
Origin of Product |
United States |
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